

Cinnamaldehyde oxime literature review and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamaldehyde oxime*

Cat. No.: *B7722432*

[Get Quote](#)

Cinnamaldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde oxime, a derivative of the well-known natural flavorant cinnamaldehyde, is a molecule of growing interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive review of the existing literature on **cinnamaldehyde oxime**, covering its chemical and physical properties, historical context, synthesis, and known biological activities. This document consolidates quantitative data into structured tables, presents detailed experimental protocols from cited literature, and utilizes visualizations to illustrate key concepts and experimental workflows, serving as an in-depth resource for professionals in drug development and scientific research.

Introduction

Cinnamaldehyde, the primary constituent of cinnamon oil, has a rich history of use in traditional medicine and as a flavoring agent.^{[1][2]} Its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, are well-documented.^{[3][4][5]} The derivatization of cinnamaldehyde into its oxime introduces a hydroxylamino group, which can significantly alter its physicochemical properties and biological activities.^[6] Oximes, as a class of compounds, are recognized for their diverse pharmacological potential, including anticancer and anti-

inflammatory properties.^[6] This guide focuses specifically on **cinnamaldehyde oxime**, providing a detailed overview of its scientific landscape.

History and Synthesis

While the parent compound, cinnamaldehyde, was first isolated in 1834 by Dumas and Péligot and synthesized by Chiozza in 1854, the specific history of the first synthesis of **cinnamaldehyde oxime** is less documented in readily available literature.^[1] However, the synthesis of oximes from aldehydes and hydroxylamine is a fundamental and well-established reaction in organic chemistry.

The preparation of **cinnamaldehyde oxime** generally involves the reaction of cinnamaldehyde with hydroxylamine, typically in the presence of a base. A study by Brumberger and Goldschmidt in 1894 investigated the isomerism of cinnamaldoximes, indicating that the synthesis and study of these compounds have been of interest for over a century.^[7]

Experimental Protocol: Synthesis of Cinnamaldehyde Oxime

A general method for the synthesis of **cinnamaldehyde oxime** can be derived from standard organic chemistry practices and is alluded to in the literature.^[8]

Materials:

- Cinnamaldehyde
- Hydroxylamine hydrochloride
- Sodium hydroxide (NaOH)
- Water
- Ethanol (or another suitable solvent)

Procedure:

- Dissolve hydroxylamine hydrochloride in water.

- Add a solution of sodium hydroxide to the hydroxylamine hydrochloride solution to generate free hydroxylamine.
- Dissolve cinnamaldehyde in a suitable solvent, such as ethanol.
- Slowly add the cinnamaldehyde solution to the hydroxylamine solution with stirring.
- The reaction is typically carried out at room temperature.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product, **cinnamaldehyde oxime**, may precipitate out of the solution or can be isolated by extraction.
- The crude product can be purified by recrystallization from a suitable solvent.

A one-pot, four-component synthesis of oxime ethers from cinnamaldehyde has also been reported, which involves the reaction of cinnamaldehyde, hydroxylamine hydrochloride, an alkyl halide, and a base.^[9]

Chemical and Physical Properties

Cinnamaldehyde oxime is a light brown powder.^[8] It is insoluble in water.^[8] The key chemical and physical properties are summarized in the tables below.

General Properties

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	[10] [11]
Molecular Weight	147.17 g/mol	[10] [12]
CAS Number	13372-81-1	[8] [10]
IUPAC Name	(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine	[10]
Synonyms	Cinnamaldoxime, 3-Phenyl-2-propenal oxime	[8] [13]
Appearance	Light brown powder	[8]
Solubility	Insoluble in water	[8]

Physicochemical Data

Property	Value	Source
Melting Point	114-125 °C	[8] [14]
Boiling Point	280.3 °C at 760 mmHg	[8]
Density	0.97 g/cm ³	[8]
pKa	10.46 ± 0.11 (Predicted)	[8]
LogP	2.78	[8]
Flash Point	165.1 °C	[8]

Spectroscopic Data

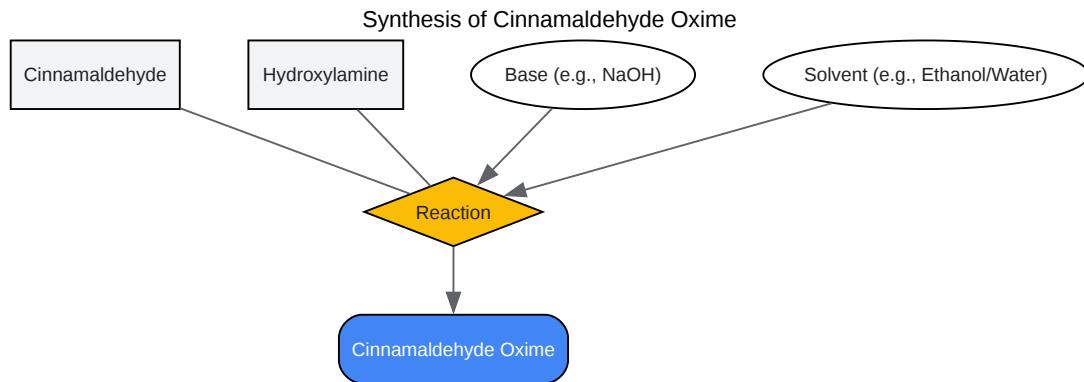
Spectrum Type	Key Features	Source
IR Spectrum	Data available in the NIST WebBook	[13]
¹³ C NMR	Spectra available in PubChem	[10]
Mass Spectrometry	GC-MS data available in PubChem	[10]

Biological Activity and Mechanism of Action

While the biological activities of cinnamaldehyde are extensively studied, research specifically on **cinnamaldehyde oxime** is more limited. However, the introduction of an oxime group can significantly modulate the biological profile of a parent molecule.[\[6\]](#) Oximes have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[\[6\]](#)

The biological activity of cinnamaldehyde is often attributed to its α,β -unsaturated aldehyde moiety, which can react with biological nucleophiles such as thiols in proteins.[\[15\]](#) This reactivity is implicated in its various effects, including the activation of the TRPA1 ion channel.[\[15\]](#) The conversion of the aldehyde to an oxime would alter this reactivity, potentially leading to different biological targets and mechanisms of action.

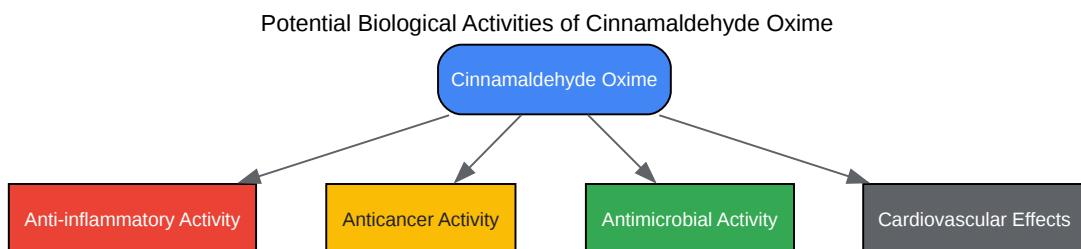
A study on the vasorelaxant effects of **cinnamaldehyde oxime** in rat superior mesenteric artery has been reported, suggesting a potential role in cardiovascular pharmacology.[\[6\]](#)


The broader biological context of cinnamaldehyde provides a starting point for investigating the potential activities of its oxime derivative. Cinnamaldehyde has been shown to exert its effects through various mechanisms, including:

- Anti-inflammatory effects: Inhibition of the NF- κ B pathway and modulation of pro-inflammatory mediators.[\[3\]](#)[\[16\]](#)
- Antimicrobial effects: Disruption of bacterial cell membranes and inhibition of biofilm formation.[\[3\]](#)
- Anticancer effects: Induction of apoptosis in cancer cells.[\[5\]](#)

Future research should focus on elucidating the specific biological targets and signaling pathways modulated by **cinnamaldehyde oxime** to understand its unique pharmacological profile.

Visualizations


Synthesis of Cinnamaldehyde Oxime

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **cinnamaldehyde oxime**.

Potential Areas of Biological Investigation

[Click to download full resolution via product page](#)

Caption: Potential pharmacological activities of **cinnamaldehyde oxime** for future research.

Conclusion

Cinnamaldehyde oxime is a compound with a foundation in classical organic chemistry and significant potential for future pharmacological development. This guide has consolidated the available information on its history, synthesis, and physicochemical properties, while also highlighting the need for further research into its specific biological activities and mechanisms of action. The provided data and protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing molecule. As the field of medicinal chemistry continues to explore the derivatization of natural products, **cinnamaldehyde oxime** stands out as a promising candidate for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 2. CINNAMALDEHYDE [smakbo.github.io]

- 3. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ia600607.us.archive.org [ia600607.us.archive.org]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cinnamaldehyde oxime | C9H9NO | CID 9561350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (Z,)-Cinnamaldehyde oxime | C9H9NO | CID 24884261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cinnamaldehyde oxime (CAS 13372-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Cinnamaldehyde oxime [webbook.nist.gov]
- 14. CINNAMALDEHYDE OXIME CAS#: 13372-81-1 [m.chemicalbook.com]
- 15. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cinnamaldehyde oxime literature review and history]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7722432#cinnamaldehyde-oxime-literature-review-and-history>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com